
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with a structure that suggests it belongs to the class of compounds known as phenylpropanoids . These are aromatic compounds containing a phenyl group and a propanoid moiety. The presence of methoxy groups (-OCH3) and a hydroxyl group (-OH) in the structure suggests that it may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) substituted with two methoxy groups (-OCH3) at the 3 and 4 positions. Attached to this ring is a 2-methylpropan-2-ol group, which consists of a three-carbon chain with a methyl group (-CH3) and a hydroxyl group (-OH) attached to the second carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxyl group (-OH) could potentially make it a good candidate for reactions such as esterification or etherification . The methoxy groups might also participate in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like -OH and -OCH3 would likely make it somewhat polar, affecting properties like solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Studies have focused on the synthesis and characterization of analogs of hallucinogens, including compounds like 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and its derivatives, showcasing the diverse synthetic routes and chemical properties of these substances (Coutts & Malicky, 1973). These studies provide insights into the structural modifications and their impact on pharmacological activities.
Research on the synthesis of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane explored their potential psychotomimetic potency, indicating the importance of structural variations in determining biological activities (Jacob et al., 1977).
The exploration of iodine-131 labeled derivatives of centrally acting drugs demonstrates the application of these compounds in nuclear medicine, specifically in brain imaging techniques, highlighting their diagnostic potential (Braun et al., 1977).
Biological and Pharmacological Research
- Studies on the serotonin receptor properties and behavioral effects of various substituted derivatives of 1-(2,5-dimethoxyphenyl)-2-aminopropane have been conducted to understand their interaction with biological systems and potential psychotropic effects (Glennon et al., 1982). This research is crucial for developing new therapeutic agents targeting serotonin receptors.
Enzymatic and Biotechnological Applications
- The enzymatic modification of phenolic compounds, including derivatives similar to 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol, for the synthesis of dimers with high antioxidant capacity illustrates the potential of biocatalysis in creating valuable bioactive compounds (Adelakun et al., 2012). Such studies highlight the application of enzymes in generating compounds with enhanced functional properties.
Mecanismo De Acción
Target of Action
A structurally similar compound, bevantolol, targets beta-1 adrenergic receptors, beta-2 adrenergic receptors, and alpha-1a adrenergic receptors . These receptors play a crucial role in the cardiovascular system, influencing heart rate and blood pressure.
Mode of Action
Bevantolol, a similar compound, exhibits both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors . By binding and antagonizing beta-1 receptors, Bevantolol inhibits the normal epinephrine-mediated sympathetic actions such as increased heart rate, thereby decreasing preload and blood pressure .
Biochemical Pathways
The action of bevantolol on adrenergic receptors suggests that it may influence the adrenergic signaling pathway .
Result of Action
The action of bevantolol on adrenergic receptors suggests that it may decrease heart rate and blood pressure .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7,13H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXNVQLRUJLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
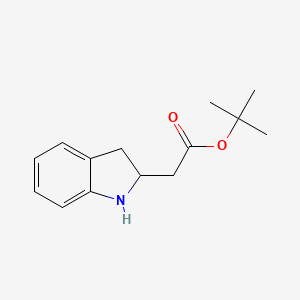
![4-ethoxy-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
![2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2987121.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2987123.png)
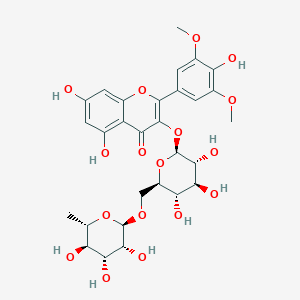
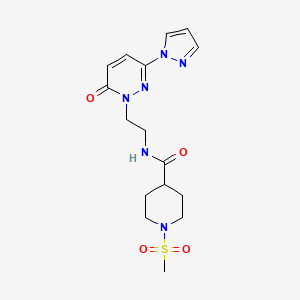
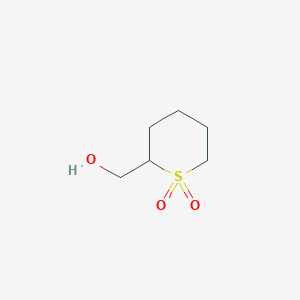
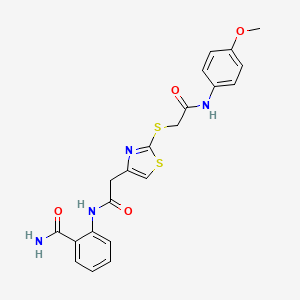
![7-ethoxy-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2987131.png)
![2-(sec-butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987132.png)
![2-[(4-chlorophenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B2987134.png)

![1-[(4-Benzhydrylpiperazin-1-yl)methyl]indole-2,3-dione](/img/structure/B2987136.png)